1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one
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Description
1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one is a useful research compound. Its molecular formula is C20H19FN2O4S2 and its molecular weight is 434.5. The purity is usually 95%.
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Scientific Research Applications
Antinociceptive and Anti-inflammatory Properties
Research has explored derivatives of thiazolopyrimidine, including those with structures related to benzo[d]thiazol, for their antinociceptive (pain-relieving) and anti-inflammatory properties. For instance, a study conducted by Selvam et al. (2012) synthesized and evaluated the properties of 2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives. The findings indicated significant antinociceptive and anti-inflammatory activities in compounds with specific substitutions, highlighting the potential of these derivatives in pain and inflammation management (Selvam et al., 2012).
Fluorescence Effects and Biological Activity
In another study, Budziak et al. (2019) investigated the fluorescence emission spectra of solutions containing 1,3,4-thiadiazoles, a class closely related to benzo[d]thiazoles. This research revealed dual fluorescence effects, suggesting potential applications as fluorescence probes or pharmaceuticals, particularly in antimycotic treatments. The study highlights the role of structural modifications on the observed fluorescence effects and their potential biological implications (Budziak et al., 2019).
Anti-Microbial Activity
Kendre et al. (2012) focused on the synthesis of azetidin-2-one derivatives containing aryl sulfonate moiety, demonstrating their anti-inflammatory and anti-microbial activities. This research contributes to understanding the pharmacological potential of compounds structurally similar to the queried chemical, especially in terms of their anti-bacterial and anti-fungal properties (Kendre et al., 2012).
Synthesis and Pharmacological Evaluation
Prajapati and Thakur (2014) synthesized novel azetidinones and evaluated their antimicrobial properties. The study detailed the chemical structures of these compounds and demonstrated their potential in combating bacterial and fungal infections, further expanding the scope of benzo[d]thiazol derivatives in antimicrobial research (Prajapati & Thakur, 2014).
Novel Synthesis Techniques
He et al. (2015) presented a novel synthesis technique involving fluorinated sulfinate salts derived from benzo[d]thiazol-2-yl sulfones. This study contributes to the development of advanced synthetic methods for compounds related to benzo[d]thiazoles, facilitating their potential use in diverse scientific applications (He et al., 2015).
Properties
IUPAC Name |
1-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-4-(4-fluorophenyl)sulfonylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4S2/c21-14-7-9-16(10-8-14)29(25,26)11-3-6-19(24)23-12-15(13-23)27-20-22-17-4-1-2-5-18(17)28-20/h1-2,4-5,7-10,15H,3,6,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCWDRJEJIDYSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCCS(=O)(=O)C2=CC=C(C=C2)F)OC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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